6-Ethyl-2-phenyl-4-quinolinol
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Overview
Description
6-Ethyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenyl-4-quinolinol can be achieved through several methods. One common approach involves the reaction of 2-phenylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Ethyl-2-phenyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential for its use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
2-Phenylquinoline: Shares a similar quinoline core structure but lacks the ethyl group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of an ethyl group.
Quinoline-2,4-dione: An oxidized derivative of quinoline with different chemical properties
Uniqueness: 6-Ethyl-2-phenyl-4-quinolinol is unique due to the presence of both an ethyl group and a phenyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1070879-71-8 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-ethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-8-9-15-14(10-12)17(19)11-16(18-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
UQLIKYIEQKMJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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